

A Comparative Analysis of the Toxicological Profiles of Pyrazosulfuron and Its Primary Metabolites

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Compound of Interest

Compound Name: *Pyrazosulfuron*

Cat. No.: *B1209395*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of the herbicide **Pyrazosulfuron**-ethyl and its principal metabolites. The information presented is curated from a variety of scientific sources to facilitate an objective assessment of their potential hazards. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key toxicological assays.

Executive Summary

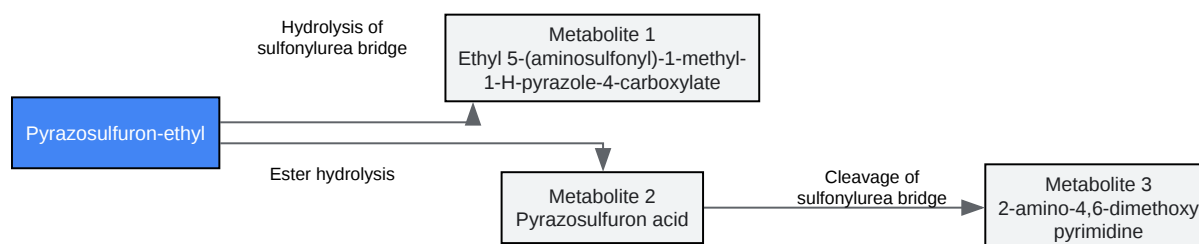
Pyrazosulfuron-ethyl, a sulfonyleurea herbicide, is widely used in agriculture. Following administration and in the environment, it undergoes metabolic transformation, yielding several breakdown products. Understanding the toxicological profiles of these metabolites is crucial for a complete assessment of the herbicide's safety. This guide focuses on a comparative analysis of **Pyrazosulfuron**-ethyl and its three major metabolites:

- Metabolite 1 (M1): Ethyl 5-(aminosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate
- Metabolite 2 (M2): 5-[[[(4,6-dimethoxy-2 pyrimidinyl)-amino]-carbonyl] amino)-sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid (**Pyrazosulfuron** acid)
- Metabolite 3 (M3): 2-amino-4,6-dimethoxy pyrimidine

While extensive toxicological data is available for the parent compound, **Pyrazosulfuron-ethyl**, there is a significant lack of publicly available, direct quantitative toxicological data for its major metabolites. This data gap presents a challenge in definitively comparing their toxicity profiles. The available information, primarily for **Pyrazosulfuron-ethyl** and qualitative data for 2-amino-4,6-dimethoxy pyrimidine, is presented below. For the other metabolites, a qualitative assessment based on the toxicity of structurally similar compounds is discussed, and the use of computational methods for toxicity prediction is recommended.

Metabolic Pathway of Pyrazosulfuron-ethyl

The metabolic degradation of **Pyrazosulfuron-ethyl** involves several key transformations, primarily hydrolysis of the sulfonylurea bridge and demethylation. The following diagram illustrates the principal metabolic pathway leading to the formation of its major metabolites.



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Caption: Metabolic pathway of **Pyrazosulfuron-ethyl**.

Toxicological Data Comparison

The following tables summarize the available quantitative toxicological data for **Pyrazosulfuron-ethyl** and its metabolites.

Table 1: Acute Toxicity

Compound	Test Species	Route	LD50/LC50	Reference
Pyrazosulfuron-ethyl	Rat	Oral	> 5000 mg/kg	[1]
	Rat	Dermal	> 2000 mg/kg	
	Rat	Inhalation (4h)	> 6.171 mg/L	
Metabolite 1 (M1)	Data Not Available	-	-	-
Metabolite 2 (M2)	Data Not Available	-	-	-
Metabolite 3 (M3)	-	Oral, Dermal, Inhalation	Harmful (GHS classification)	[2] [3]

Data Not Available: Indicates that no direct quantitative data was found in the public domain during the literature search.

Table 2: Sub-chronic and Chronic Toxicity

Compound	Test Species	Duration	NOAEL	Effects Observed	Reference
Pyrazosulfuro n-ethyl	Dog	1 year	1 mg/kg bw/day	Liver effects (centrilobular hypertrophy, vacuolar degeneration) , anemia, decreased serum cholesterol	[4]
Metabolite 1 (M1)	Data Not Available	-	-	-	-
Metabolite 2 (M2)	Data Not Available	-	-	-	-
Metabolite 3 (M3)	Data Not Available	-	-	-	-

NOAEL (No Observed Adverse Effect Level): The highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

Table 3: Genotoxicity

Compound	Assay	Test System	Result	Reference
Pyrazosulfuron-ethyl	Ames Test	S. typhimurium	Negative	[4]
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Negative	[4]	
Micronucleus Test	Mouse bone marrow	Negative	[4]	
Metabolite 1 (M1)	Data Not Available	-	-	-
Metabolite 2 (M2)	Data Not Available	-	-	-
Metabolite 3 (M3)	Data Not Available	-	-	-

Table 4: Carcinogenicity and Reproductive Toxicity

Compound	Study Type	Test Species	Result	Reference
Pyrazosulfuron-ethyl	Carcinogenicity	Rat, Mouse	Non-carcinogenic	[4]
Two-generation Reproductive Toxicity	Rat	No adverse effects on reproduction	[4]	
Developmental Toxicity	Rat, Rabbit	Not teratogenic	[4]	
Metabolite 1 (M1)	Data Not Available	-	-	-
Metabolite 2 (M2)	Data Not Available	-	-	-
Metabolite 3 (M3)	Data Not Available	-	-	-

Discussion of Toxicological Profiles

Pyrazosulfuron-ethyl: The parent compound exhibits low acute toxicity via oral, dermal, and inhalation routes.[1] Sub-chronic and chronic studies in dogs identified the liver as a target organ, with effects observed at higher doses.[4] Importantly, **Pyrazosulfuron-ethyl** has not been found to be genotoxic, carcinogenic, or to have adverse effects on reproduction or development in the tested animal models.[4]

Metabolites:

- 2-amino-4,6-dimethoxy pyrimidine (M3): Safety data sheets classify this metabolite as harmful if swallowed, in contact with skin, or inhaled, and it is reported to cause skin and eye irritation.[2][3] This suggests a higher potential for acute local and systemic toxicity compared to the parent compound. However, a lack of quantitative data, such as LD50 values, prevents a direct comparison of the severity of these effects.
- Ethyl 5-(aminosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate (M1) and **Pyrazosulfuron** acid (M2): There is a significant data gap regarding the toxicological profiles of these metabolites.

Based on the toxicity of structurally related pyrazole sulfonamide and substituted pyrimidine compounds, a wide range of toxicities is possible depending on the specific chemical structure.[4][5][6][7] For instance, some pyrazole sulfonamide derivatives have shown biological activity as enzyme inhibitors, while various substituted pyrimidines exhibit a broad spectrum of pharmacological and toxicological effects.[4][6][7][8][9][10] Without specific data for M1 and M2, a definitive toxicological comparison is not possible.

Addressing Data Gaps: The Role of In Silico Toxicology

Given the absence of experimental data for some metabolites, Quantitative Structure-Activity Relationship (QSAR) models and other in silico toxicological prediction tools can be valuable.[11][12][13] These computational methods use the chemical structure of a compound to predict its potential toxicity based on data from structurally similar molecules.[13] While in silico predictions do not replace experimental testing, they can provide initial estimates of toxicity and help prioritize which metabolites may require further investigation.[11]

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the reproducibility and interpretation of results. The following sections outline the general principles of standard assays based on OECD guidelines.

Acute Oral Toxicity Testing (as per OECD Guideline 423: Acute Toxic Class Method)

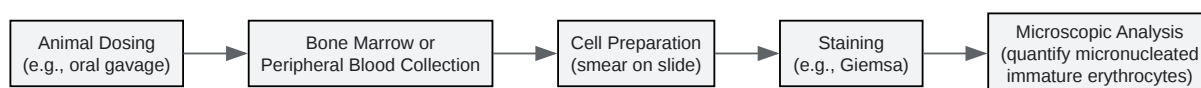
This method is designed to classify a substance into a toxicity category based on a stepwise procedure with a limited number of animals.

- **Animal Selection:** Healthy, young adult rodents (usually rats) of a single sex (typically females) are used.
- **Housing and Fasting:** Animals are housed in appropriate conditions and fasted overnight before dosing.

- **Dose Administration:** The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
- **Observation:** Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- **Stepwise Procedure:** The outcome of the first group of animals determines the dose for the next group, with the study progressing until a clear outcome is obtained for classification.

In Vivo Micronucleus Assay (as per OECD Guideline 474)

This assay detects damage to chromosomes or the mitotic apparatus.



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Caption: Experimental workflow for the in vivo micronucleus assay.

- **Animal Treatment:** The test substance is administered to rodents, typically by a route relevant to human exposure.
- **Sample Collection:** At appropriate time intervals after treatment, bone marrow or peripheral blood is collected.
- **Slide Preparation:** The collected cells are used to prepare microscope slides.
- **Staining:** The slides are stained to differentiate between mature and immature erythrocytes and to visualize micronuclei.
- **Microscopic Analysis:** A statistically significant number of immature erythrocytes are scored for the presence of micronuclei.

Conclusion

Pyrazosulfuron-ethyl demonstrates a low order of acute toxicity and is not associated with genotoxic, carcinogenic, or reproductive hazards in the studied models. One of its major metabolites, 2-amino-4,6-dimethoxy pyrimidine, is classified as harmful, suggesting a potentially greater acute toxicity than the parent compound, although quantitative data is needed for confirmation. A significant data gap exists for the other major metabolites, highlighting the need for further experimental investigation or the use of validated in silico models to fully characterize the toxicological profile of **Pyrazosulfuron**-ethyl and its environmental and metabolic breakdown products. Researchers and professionals in drug development should be aware of these data gaps when assessing the overall risk associated with **Pyrazosulfuron**-ethyl exposure.

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